4-(Pentyloxy)benzene-1-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
4-pentoxybenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO3S/c1-2-3-4-9-15-10-5-7-11(8-6-10)16(12,13)14/h5-8H,2-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNBAZJJEQNSOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001285960 | |
| Record name | 4-(Pentyloxy)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001285960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58076-33-8 | |
| Record name | 4-(Pentyloxy)benzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58076-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Pentyloxy)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001285960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization of 4 Pentyloxy Benzene 1 Sulfonyl Chloride As a Model Substrate
Traditional Approaches to Aryl Sulfonyl Chloride Synthesis
Traditional methods for synthesizing aryl sulfonyl chlorides have been refined over many years and remain widely used in both academic and industrial settings. These approaches include the direct chlorosulfonylation of activated aromatic rings, two-step procedures involving sulfonic acid intermediates, and the oxidative chlorination of thiols.
Chlorosulfonylation of Aryl Ethers
The most direct route to this compound starts from the corresponding aryl ether, 4-pentyloxybenzene. The electron-donating nature of the pentyloxy group activates the benzene (B151609) ring, facilitating electrophilic aromatic substitution, primarily at the para position due to steric hindrance and electronic effects.
Direct Electrophilic Aromatic Substitution with Chlorosulfonic Acid
The reaction of an activated aromatic compound with chlorosulfonic acid (ClSO₃H) is a classic and widely employed method for the synthesis of aryl sulfonyl chlorides. orgsyn.org In this one-pot procedure, the aryl ether is treated directly with an excess of chlorosulfonic acid. orgsyn.org
The electrophile in this reaction is believed to be generated from the auto-protolysis of chlorosulfonic acid, forming the highly reactive chlorosulfonium cation (SO₂Cl⁺). stackexchange.comreddit.com The reaction proceeds via a typical electrophilic aromatic substitution mechanism. The pentyloxybenzene attacks the electrophile, forming a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent loss of a proton re-establishes aromaticity and yields the desired this compound.
A significant excess of chlorosulfonic acid is often used to drive the reaction to completion and to serve as the solvent. orgsyn.orgorgsyn.org The reaction is typically performed at low to moderate temperatures to control the evolution of hydrogen chloride gas and to minimize the formation of byproducts, such as the corresponding diaryl sulfone. orgsyn.orgorgsyn.org After the reaction is complete, the mixture is carefully quenched by pouring it onto ice, which decomposes the excess chlorosulfonic acid and precipitates the water-insoluble sulfonyl chloride product. orgsyn.orgorgsyn.org
Table 1: Reaction Parameters for Direct Chlorosulfonylation
| Parameter | Typical Condition | Rationale |
|---|---|---|
| Reagent | Chlorosulfonic Acid (ClSO₃H) | Provides the -SO₂Cl group. |
| Stoichiometry | >2.5 equivalents of ClSO₃H | Acts as both reagent and solvent; drives reaction. orgsyn.org |
| Temperature | 0°C to 60°C | Balances reaction rate and selectivity. orgsyn.org |
| Work-up | Quenching on ice | Decomposes excess reagent and precipitates the product. orgsyn.org |
Two-Step Procedures via Sulfonic Acids
An alternative to direct chlorosulfonylation involves a two-step sequence. First, the aryl ether is sulfonated to produce the corresponding arylsulfonic acid. In the second step, this sulfonic acid is converted to the sulfonyl chloride.
The initial sulfonation can be achieved using concentrated sulfuric acid or oleum. For an activated substrate like pentyloxybenzene, this reaction proceeds readily to form 4-(pentyloxy)benzenesulfonic acid. The electrophile is sulfur trioxide (SO₃), which is present in fuming sulfuric acid or generated from concentrated sulfuric acid. wisc.edu
The isolated sulfonic acid (or its sodium salt) is then treated with a chlorinating agent to furnish the final sulfonyl chloride. orgsyn.org Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus oxychloride (POCl₃). orgsyn.org This two-step approach can sometimes offer better control and higher purity compared to direct chlorosulfonylation, as it separates the sulfonation and chlorination steps. justia.com For example, reacting sodium benzenesulfonate (B1194179) with phosphorus pentachloride or phosphorus oxychloride is a documented method for producing benzenesulfonyl chloride. orgsyn.org
Table 2: Reagents for Conversion of Sulfonic Acid to Sulfonyl Chloride
| Reagent | Byproducts | Notes |
|---|---|---|
| Thionyl Chloride (SOCl₂) | SO₂, HCl | Gaseous byproducts are easily removed. justia.com |
| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | Effective but produces a liquid byproduct. orgsyn.org |
| Phosphorus Oxychloride (POCl₃) | H₃PO₄ derivatives | Generally used with salts of sulfonic acids. orgsyn.org |
Oxidative Chlorination of Thiol Precursors
The synthesis of aryl sulfonyl chlorides can also be accomplished starting from aryl thiols, in this case, 4-(pentyloxy)thiophenol. This method involves the oxidative chlorination of the thiol functional group. While effective, it is often less direct than chlorosulfonylation because it requires the prior synthesis of the thiol precursor.
The reaction is typically carried out by treating the thiol with a source of chlorine in an aqueous or mixed solvent system. A common method involves bubbling chlorine gas through a mixture containing the thiol. Alternative and often safer chlorinating agents include N-chlorosuccinimide (NCS). ed.ac.uk The reaction kinetics with NCS can be complex, sometimes involving the in-situ generation of molecular chlorine (Cl₂) catalyzed by HCl. ed.ac.uk The reaction may proceed through intermediate species such as sulfenyl chlorides (Ar-SCl) and disulfides (Ar-S-S-Ar) before reaching the fully oxidized sulfonyl chloride state. ed.ac.uk Careful control of reaction conditions is necessary to prevent over-oxidation or side reactions.
Sandmeyer-type Reactions from Anilines
The Sandmeyer reaction provides a powerful and versatile method for introducing a variety of functional groups onto an aromatic ring, starting from an aniline (B41778) precursor. organic-chemistry.org For the synthesis of this compound, the starting material would be 4-(pentyloxy)aniline.
The general process involves two key steps:
Diazotization: The primary aromatic amine is converted into an aryldiazonium salt by treatment with a nitrite (B80452) source (e.g., sodium nitrite, tert-butyl nitrite) under acidic conditions. organic-chemistry.org
Displacement: The diazonium group is then displaced by a sulfonyl chloride group in a copper-catalyzed reaction. organic-chemistry.org
Utilizing Sulfur Dioxide Surrogates (e.g., DABSO)
A significant challenge in the traditional Sandmeyer approach for sulfonyl chloride synthesis has been the use of gaseous and toxic sulfur dioxide (SO₂). Modern advancements have introduced stable, solid SO₂ surrogates that make the procedure more practical and safer. nih.govnih.govresearchgate.net One of the most effective surrogates is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide), commonly known as DABSO. nih.govresearchgate.net
In this modified Sandmeyer reaction, the aniline is treated with a nitrite source, a copper(II) catalyst (e.g., CuCl₂), and DABSO in an acidic medium. nih.govorganic-chemistry.org The DABSO serves as a controlled source of SO₂, which is trapped by the aryldiazonium intermediate in the presence of the copper catalyst to form the aryl sulfonyl chloride. nih.gov This one-pot method is notable for its mild reaction conditions and broad substrate scope, tolerating a wide range of functional groups on the aniline starting material. nih.govnih.gov The reaction can be scaled effectively, and the resulting sulfonyl chloride can be isolated or used directly in subsequent reactions, such as sulfonamide formation. nih.govresearchgate.net
Table 3: Components of the DABSO-Mediated Sandmeyer Reaction
| Component | Role | Example |
|---|---|---|
| Amine Precursor | Aromatic core | 4-(Pentyloxy)aniline |
| Nitrite Source | Forms diazonium salt | tert-Butyl nitrite, Sodium nitrite |
| SO₂ Surrogate | Source of sulfur dioxide | DABSO nih.gov |
| Catalyst | Facilitates displacement | CuCl₂, CuBr nih.gov |
| Acid | Diazotization medium | Hydrochloric Acid (HCl) nih.gov |
Catalytic Systems in Diazotization-Chlorosulfonylation
The diazotization of an aromatic amine followed by a chlorosulfonylation reaction, a variant of the Sandmeyer reaction, is a classical and adaptable method for introducing a sulfonyl chloride group onto an aromatic ring. The efficiency and selectivity of this transformation are often significantly enhanced by the use of catalytic systems, typically involving copper salts.
In this process, the corresponding aniline, 4-(pentyloxy)aniline, would first be converted to its diazonium salt. This is typically achieved by treatment with a nitrite source, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid. researchgate.net The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the desired this compound.
Copper(I) and Copper(II) salts are the most common catalysts for this transformation. nih.gov Copper(I) chloride (CuCl) is often preferred. researchgate.net The mechanism is believed to involve a single electron transfer (SET) from the copper(I) catalyst to the diazonium salt, generating an aryl radical and nitrogen gas. This aryl radical then reacts with sulfur dioxide, and subsequent reaction with a chloride source, facilitated by the copper catalyst, affords the aryl sulfonyl chloride.
Recent advancements have focused on improving the safety and practicality of this method. One significant development is the use of stable sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) (DABSO). organic-chemistry.orgorganic-chemistry.orgacs.org Gaseous sulfur dioxide is toxic and difficult to handle, whereas DABSO is a stable, crystalline solid that releases SO2 in a controlled manner. organic-chemistry.orgorganic-chemistry.org This approach has been successfully applied to a wide range of anilines, using a copper catalyst in the presence of hydrochloric acid. organic-chemistry.orgacs.org Furthermore, protocols have been developed that allow for the in situ generation of the diazonium salt from the aniline, which is immediately consumed in the chlorosulfonylation step. acs.org This avoids the accumulation of potentially explosive diazonium salt intermediates, making the process inherently safer and more suitable for large-scale synthesis. organic-chemistry.orgacs.org
Visible light photoredox catalysis has also emerged as a mild and efficient alternative to traditional copper-catalyzed systems. researchgate.net Ruthenium-based photocatalysts, such as [Ru(bpy)3]Cl2, can facilitate the chlorosulfonylation of diazonium salts under mild conditions at room temperature. nih.gov
| Catalyst System | SO2 Source | Key Features |
| CuCl / CuCl2 | Gaseous SO2 | Traditional Sandmeyer-type reaction. nih.govrsc.org |
| CuCl2 / HCl | DABSO | Utilizes a stable, solid SO2 surrogate; allows for in situ diazonium salt formation. organic-chemistry.orgacs.org |
| [Ru(bpy)3]Cl2 | SOCl2 / H2O | Photocatalytic method operating under mild, visible light conditions. nih.gov |
Modern and Emerging Synthetic Routes Potentially Applicable to this compound
Beyond the classical diazotization-chlorosulfonylation route, several modern synthetic strategies are being developed that offer alternative pathways to aryl sulfonyl chlorides. These methods often feature milder reaction conditions, broader functional group tolerance, and novel catalytic systems.
Metal-Catalyzed Approaches to Aryl Sulfonyl Chlorides
Palladium and rhodium-catalyzed reactions have become powerful tools in organic synthesis, and their application to the formation of aryl-sulfur bonds is an area of active research.
Palladium-catalyzed methods offer a route to aryl sulfonyl chlorides from different starting materials, such as aryl halides or boronic acids. For instance, a palladium-catalyzed process has been developed for the synthesis of aryl sulfonyl chlorides from arylboronic acids. nih.gov This reaction would involve the coupling of 4-(pentyloxy)phenylboronic acid with a sulfonyl chloride source under mild conditions. Another approach involves the palladium-catalyzed sulfination of aryl halides, which could potentially be adapted. nih.gov While this method directly yields sulfinates, these can be further converted to sulfonyl chlorides. A key challenge in palladium-catalyzed sulfonylation is that palladium catalysts can also promote the desulfonylation of aryl sulfonyl chlorides. nih.gov
Rhodium-catalyzed C-H activation represents a cutting-edge strategy for the direct functionalization of aromatic rings. rsc.orgnih.govnih.gov This approach could, in principle, allow for the direct conversion of a C-H bond on the 4-pentyloxybenzene ring to a sulfonyl chloride group, bypassing the need for pre-functionalized starting materials like anilines or halides. rsc.org These reactions often employ a directing group to achieve high regioselectivity. nih.govacs.org While direct C-H chlorosulfonylation is still an emerging area, the principles of rhodium-catalyzed C-H functionalization offer a promising future direction for the synthesis of compounds like this compound. rsc.org
| Metal Catalyst | Starting Material | Key Features |
| Palladium | Arylboronic Acid | Couples boronic acids with a sulfonyl chloride source under mild conditions. nih.gov |
| Palladium | Aryl Halide | Can be used for sulfination, a potential precursor to sulfonyl chlorides. nih.gov |
| Rhodium | Arene (C-H bond) | Direct functionalization of C-H bonds, often guided by a directing group. rsc.orgnih.gov |
Halogenation of Sulfinate Salts
The halogenation of sulfinate salts is a direct and often high-yielding method for the preparation of sulfonyl chlorides. The required precursor, a sulfinate salt like sodium 4-(pentyloxy)benzenesulfinate, can be prepared from the corresponding sulfonyl chloride by reduction, for example, with sodium sulfite. nih.gov
The halogenation step typically employs a chlorinating agent to convert the sulfinate salt into the sulfonyl chloride. Commonly used reagents for this transformation include:
N-Chlorosuccinimide (NCS): NCS is a mild and effective reagent for the chlorination of sulfinates. researchgate.netnih.gov The reaction is often clean and proceeds under gentle conditions. nih.gov
Sulfuryl chloride (SO2Cl2): This reagent can also be used for the halogenation of sulfinates. wikipedia.org
This two-step sequence—reduction of a sulfonyl chloride to a sulfinate followed by halogenation back to a sulfonyl chloride—might seem redundant. However, it can be a valuable purification strategy or a way to access sulfonyl chlorides from other precursors that lead to sulfinates.
| Halogenating Agent | Substrate | Key Features |
| N-Chlorosuccinimide (NCS) | Sulfinate Salt | Mild conditions, clean reaction. researchgate.netnih.gov |
| Sulfuryl chloride (SO2Cl2) | Sulfinate Salt | Effective chlorinating agent. wikipedia.org |
Green Chemistry Approaches to Sulfonyl Chloride Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the context of sulfonyl chloride synthesis, this has led to the development of more environmentally friendly methods.
A key focus has been the replacement of hazardous reagents and solvents. For example, methods have been developed that use water as the reaction solvent. rsc.orgrsc.org One such approach involves the oxyhalogenation of thiols and disulfides using Oxone (potassium peroxymonosulfate) in combination with a chloride source like potassium chloride (KCl) in water. rsc.org This method avoids the use of corrosive and toxic reagents like chlorine gas. rsc.org
The use of S-alkylisothiourea salts as odorless and stable precursors for sulfonyl chlorides is another significant green innovation. organic-chemistry.orgorganic-chemistry.orgresearchgate.net These salts are readily prepared from alkyl halides and thiourea. organic-chemistry.org Their subsequent oxidative chlorosulfonation can be achieved using reagents like N-chlorosuccinimide (NCS) or sodium chlorite (B76162) (NaClO2), which are safer alternatives to traditional chlorinating agents. organic-chemistry.orgorganic-chemistry.org A notable advantage of using NCS is that the byproduct, succinimide, can be recycled back to NCS, making the process more sustainable. organic-chemistry.orgresearchgate.net
One-pot syntheses, where multiple reaction steps are carried out in the same vessel, also align with green chemistry principles by reducing waste from intermediate workup and purification steps. nih.gov For example, a one-pot conversion of thiols to sulfonamides has been demonstrated, where the sulfonyl chloride is generated in situ and immediately reacted with an amine. researchgate.netorganic-chemistry.org
| Green Approach | Reagents/Conditions | Key Advantages |
| Aqueous Synthesis | Oxone/KCl in water | Avoids hazardous solvents and reagents; uses water as a green solvent. rsc.org |
| Stable Precursors | S-Alkylisothiourea salts with NCS or NaClO2 | Uses odorless, stable starting materials; avoids toxic reagents like chlorine gas. organic-chemistry.orgorganic-chemistry.org |
| Recyclable Byproducts | NCS (succinimide byproduct can be recycled) | Improves sustainability and atom economy. organic-chemistry.orgresearchgate.net |
| One-Pot Synthesis | In situ generation and reaction | Reduces waste, simplifies procedures, and improves efficiency. researchgate.netnih.gov |
Chemical Reactivity and Mechanistic Investigations of 4 Pentyloxy Benzene 1 Sulfonyl Chloride
Nucleophilic Substitution at the Sulfonyl Sulfur Center
The core reactivity of 4-(pentyloxy)benzene-1-sulfonyl chloride involves nucleophilic substitution at the tetracoordinate sulfur atom. This reaction proceeds readily with various nucleophiles, including amines, alcohols, phenols, thiols, and hydrazines. The general mechanism involves the attack of the nucleophile on the sulfur atom, leading to a transient intermediate that collapses to form the substitution product and a chloride ion.
Reactions with Alcohols and Phenols: Synthesis of Sulfonate Esters
This compound reacts with alcohols and phenols to form the corresponding 4-(pentyloxy)benzenesulfonate esters. researchgate.net Similar to the reaction with amines, this transformation is usually carried out in the presence of a non-nucleophilic base, such as pyridine (B92270), which serves to catalyze the reaction and neutralize the HCl byproduct. researchgate.netamazonaws.com
The reaction with an alcohol (R'-OH) proceeds as follows: C₅H₁₁O-C₆H₄-SO₂Cl + R'-OH → C₅H₁₁O-C₆H₄-SO₂OR' + HCl
The resulting sulfonate esters are valuable intermediates in organic synthesis because the sulfonate group is an excellent leaving group, often used to activate an alcohol's hydroxyl group for subsequent nucleophilic substitution or elimination reactions. researchgate.netamazonaws.com The reaction generally proceeds with retention of configuration at the alcohol's stereocenter because the C-O bond of the alcohol is not broken during the esterification. amazonaws.com
Table 2: Representative Yields for the Synthesis of Sulfonate Esters
This table shows typical yields for the reaction of various sulfonyl chlorides with phenol, illustrating the general efficiency of the reaction.
| Sulfonyl Chloride | Product Yield (%) |
|---|---|
| Benzenesulfonyl chloride | 93 |
| 4-Methylbenzenesulfonyl chloride | 91 |
| 4-Chlorobenzenesulfonyl chloride | 85 |
| 4-Nitrobenzenesulfonyl chloride | 81 |
| 2,4,6-Trimethylbenzenesulfonyl chloride | 82 |
Data sourced from a study on the synthesis of various arylsulfonates. acs.org
Reactions with Other Heteronucleophiles (e.g., Thiols, Hydrazines)
This compound also reacts with other heteroatom nucleophiles.
Thiols: Thiols (R'-SH) react in a manner analogous to alcohols to produce thiosulfonate esters. The reaction is typically performed in the presence of a base. Thiosulfonates are important compounds in their own right and are known for their biological activity and as synthetic intermediates.
Hydrazine (B178648): The reaction with hydrazine (H₂N-NH₂) is a standard method for preparing the corresponding sulfonyl hydrazide. google.comorgsyn.org Typically, the sulfonyl chloride is added to a solution containing an excess of hydrazine hydrate (B1144303) to favor monosubstitution and to neutralize the HCl formed. researchgate.netorgsyn.org The resulting 4-(pentyloxy)benzenesulfonyl hydrazide is a stable, crystalline solid and a versatile reagent in organic synthesis, notably for the generation of diimide and in the Shapiro and Bamford-Stevens reactions.
The reaction proceeds as: C₅H₁₁O-C₆H₄-SO₂Cl + 2 H₂N-NH₂ → C₅H₁₁O-C₆H₄-SO₂NHNH₂ + H₂N-NH₃⁺Cl⁻
Transition Metal-Catalyzed Transformations Involving this compound
In addition to its role in classical nucleophilic substitution, the sulfonyl chloride group can participate in transition metal-catalyzed cross-coupling reactions. These modern synthetic methods utilize the C-S bond or the S-Cl bond to form new carbon-carbon or carbon-heteroatom bonds. Arylsulfonyl chlorides can serve as coupling partners in reactions that proceed via a desulfonylative pathway, where the -SO₂Cl group is extruded as SO₂ and a chloride salt.
Palladium and nickel catalysts are most commonly employed for these transformations. chemrevlett.comacs.org For example, in a desulfonylative Heck-type reaction, this compound could, in principle, couple with an alkene in the presence of a palladium catalyst to form a substituted styrene. Similarly, Suzuki-type couplings with boronic acids can lead to the formation of biaryl compounds. nih.gov
Another important transformation is the nickel-catalyzed reductive cross-coupling, where the sulfonyl chloride acts as a source of an aryl radical or organometallic species. rsc.org For instance, nickel-catalyzed reactions can couple arylsulfonyl chlorides with aryl halides to form unsymmetrical biaryls or aryl sulfides. rsc.orgresearchgate.net These reactions often involve a metal reductant, like manganese or zinc, to drive the catalytic cycle. acs.orgrsc.org These methods represent a powerful way to use readily available sulfonyl chlorides as arylating agents, expanding their synthetic utility beyond traditional sulfonamide and sulfonate ester formation.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Pyridine |
| Sodium hydroxide |
| N-substituted 4-(pentyloxy)benzenesulfonamides |
| Hydrogen chloride |
| Benzenesulfonyl chloride |
| 4-(Pentyloxy)benzenesulfonate esters |
| 4-(Pentyloxy)benzenesulfonyl hydrazide |
| Thiosulfonate esters |
| Hydrazine |
| Hydrazine hydrate |
| Boronic acids |
| Manganese |
| Zinc |
Desulfitative Cross-Coupling Reactions
Desulfitative cross-coupling reactions represent a powerful strategy in which arylsulfonyl chlorides, such as this compound, serve as stable and accessible aryl sources. In these transformations, the sulfonyl chloride group functions as a leaving group, extruding sulfur dioxide and enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
Palladium catalysts are pivotal in promoting the desulfitative arylation of various substrates using arylsulfonyl chlorides. chemrxiv.org These reactions typically proceed via the insertion of a low-valent palladium species into the carbon-sulfur bond of the sulfonyl chloride, followed by the extrusion of sulfur dioxide to form an arylpalladium(II) intermediate. This intermediate can then engage in standard cross-coupling cycles to form the desired C-C or C-N bonds.
While palladium typically catalyzes the desulfonylation of arylsulfonyl chlorides, making them effective equivalents to aryl halides for C-C bond formation, the reaction outcome is highly dependent on the catalytic system. mit.edu For instance, the palladium-catalyzed α-arylation of β-dicarbonyl compounds has been successfully achieved with various aryl halides, demonstrating a robust method for creating C-C bonds. nih.gov It is anticipated that this compound would be a viable coupling partner in such reactions. The general mechanism involves the formation of an arylpalladium species that reacts with an enolate of the β-dicarbonyl compound, followed by reductive elimination to yield the α-arylated product.
Similarly, C-N bond formation can be achieved. Palladium-catalyzed coupling reactions are a well-established method for constructing C-N bonds, crucial in the synthesis of pharmaceuticals. chemrxiv.org The reaction of this compound with amines, in the presence of a suitable palladium catalyst and base, would be expected to yield the corresponding N-aryl sulfonamides or, under desulfitative conditions, arylamines.
The choice of catalyst and ligand is critical in directing the outcome and efficiency of palladium-catalyzed reactions involving arylsulfonyl chlorides. The ligand's steric and electronic properties can influence whether the reaction proceeds via a desulfitative pathway (C-C/C-N coupling) or a sulfonylation pathway (C-S bond formation). mit.edu
For desulfitative C-C bond formation, such as the α-arylation of cyclic β-dicarbonyl compounds, catalyst systems like Pd(t-Bu₃P)₂ in combination with bulky, electron-rich phosphine (B1218219) ligands like Xphos and a carbonate base have proven effective. nih.gov In other systems, the combination of a palladium precursor like Pd₂(dba)₃ with a ligand such as Xantphos is crucial for facilitating C-N cross-coupling reactions.
Conversely, specific ligands can be employed to favor C-S bond formation over desulfonylation. Research by Buchwald and coworkers demonstrated that a particular palladium catalyst derived from ligand L5 (a biaryl phosphine) promotes the chlorosulfonylation of arylboronic acids to form arylsulfonyl chlorides, indicating that the ligand environment prevents the otherwise common desulfonylation pathway. mit.edu This highlights the profound impact of ligand choice on the reaction mechanism, allowing chemists to selectively forge either C-Aryl or C-SO₂R bonds from the same class of starting materials.
Table 1: Representative Palladium Catalyst Systems for Reactions of Aryl Electrophiles
| Reaction Type | Palladium Source | Ligand | Base | Substrate Example | Ref |
|---|---|---|---|---|---|
| α-Arylation (C-C) | Pd(t-Bu₃P)₂ | Xphos | Cs₂CO₃ | Barbiturate | nih.gov |
| C-N Coupling | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Amine |
Sulfonylation Reactions in Conjugate Additions
In addition to acting as arylating agents, arylsulfonyl chlorides can participate in reactions where the entire sulfonyl group is transferred to a nucleophile. A key example is the palladium-catalyzed conjugate addition (a type of Michael reaction) to α,β-unsaturated carbonyl compounds. wikipedia.orgorganic-chemistry.org
Research has shown that benzenesulfonyl chlorides can react with enones like β-ionone and benzalacetone in the presence of a palladium catalyst to afford the products of conjugate addition. rsc.org This desulfitative reaction provides a direct route to β-sulfonyl ketones. The reaction demonstrates good tolerance for various substituents on the benzenesulfonyl chloride ring. For example, substrates bearing bromo and iodo substituents react selectively at the sulfonyl chloride moiety without cleavage of the carbon-halogen bond, allowing for subsequent functionalization. rsc.org Given this precedent, this compound is expected to undergo similar conjugate additions to yield β-(4-(pentyloxy)phenylsulfonyl) ketones.
Table 2: Palladium-Catalyzed Conjugate Addition of Substituted Benzenesulfonyl Chlorides to Benzalacetone
| Substituent on Benzenesulfonyl Chloride | Product Yield (%) |
|---|---|
| 4-H | 75 |
| 4-Me | 78 |
| 4-OMe | 82 |
| 4-Br | 72 |
| 4-I | 68 |
Data is representative of findings reported in reference rsc.org.
Radical Reactions of this compound
Beyond metal-catalyzed processes, this compound can serve as a precursor to arylsulfonyl radicals. These highly reactive intermediates open up a different set of synthetic possibilities, primarily involving additions to unsaturated systems and subsequent cyclizations.
Arylsulfonyl radicals (ArSO₂•) can be generated from arylsulfonyl chlorides under various conditions. A common method involves the interaction of the sulfonyl chloride with a single-electron transfer (SET) agent. For example, copper(I) salts can facilitate the formation of sulfonyl radicals. Mechanistic studies have pointed to the formation of a phenylsulfone radical mediated by CuBr as an initial step in some palladium/copper co-catalyzed reactions.
Once generated, the arylsulfonyl radical is electrophilic and readily adds to electron-rich double and triple bonds. nih.gov This addition is a key step that initiates a cascade of further transformations, such as annulations and atom-transfer reactions.
The addition of an arylsulfonyl radical to an alkene or alkyne generates a new carbon-centered radical. The fate of this intermediate dictates the final product structure. In radical annulation reactions, this intermediate undergoes an intramolecular cyclization. For instance, photoredox-catalyzed strategies have been developed where a radical generated from a sulfonyl-containing compound adds to a tethered alkene, which is then followed by a 1,4-aryl migration (Smiles-Truce rearrangement) to form complex cyclic structures. nih.govchemrxiv.org This cascade allows for the simultaneous formation of C-N and C-C bonds in a single operation from simple sulfonamides. nih.gov
In other examples, the addition of sulfonyl radicals to alkynes can be followed by trapping with another radical species, leading to vicinal difunctionalization of the alkyne. nih.gov Such radical processes, often initiated by light (photoredox catalysis), are valued for their mild conditions and high functional group tolerance, providing access to densely functionalized molecules that would be challenging to synthesize via traditional ionic pathways. chemrxiv.orgchemrxiv.org
Derivatization Strategies and Applications in Advanced Organic Synthesis
Strategic Utilization as a Building Block for Complex Molecules
The compound serves as a key starting material for creating diverse molecular structures, from libraries of small molecules designed for biological screening to intricate macrocyclic and supramolecular assemblies. Its utility stems from the reliable and high-yielding reactions of the sulfonyl chloride group.
A primary application of 4-(pentyloxy)benzene-1-sulfonyl chloride is in the generation of sulfonamide libraries. The straightforward reaction between the sulfonyl chloride and a diverse range of primary or secondary amines allows for the rapid and efficient synthesis of numerous distinct sulfonamide derivatives. This high-throughput approach is particularly valuable in medicinal chemistry for the discovery of new therapeutic agents.
The general reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, typically in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid byproduct. This process has been utilized to synthesize compounds targeting various biological systems. For instance, a series of N-substituted benzenesulfonamides were synthesized as potential inhibitors of stearoyl-CoA desaturase, a key enzyme in lipid metabolism. In such work, this compound is reacted with various amines to explore the structure-activity relationship (SAR) of the resulting sulfonamides.
Table 1: Representative Amines for Sulfonamide Library Synthesis This interactive table showcases examples of primary and secondary amines that can be reacted with this compound to generate a library of functionalized aryl sulfonamides.
| Amine Name | Amine Structure | Resulting Sulfonamide Class |
| Aniline (B41778) | C₆H₅NH₂ | N-Aryl Sulfonamide |
| Piperidine | C₅H₁₀NH | N-Cycloalkyl Sulfonamide |
| 3-(Dimethylamino)-1-propylamine | (CH₃)₂NCH₂CH₂CH₂NH₂ | N-Alkylaminoalkyl Sulfonamide |
| Benzylamine | C₆H₅CH₂NH₂ | N-Benzyl Sulfonamide |
The 4-(pentyloxy)benzenesulfonyl group can be incorporated into larger, more complex molecular systems such as macrocycles and supramolecular structures. In this context, the sulfonamide linkage serves as a robust and geometrically well-defined connector. The long pentyloxy chain imparts significant lipophilicity, which can influence the solubility, membrane permeability, and binding properties of the final assembly.
While direct, single-step macrocyclizations using this compound are specific to the target architecture, it is more commonly used to synthesize linear precursors that are later cyclized. For example, a difunctional amine can be reacted with two equivalents of this compound to create a precursor that can then be linked via its other functional groups to form a macrocyclic bis-sulfonamide. These structures are of interest in host-guest chemistry and as ionophores.
Beyond sulfonamides, the sulfonyl chloride moiety is a versatile handle for accessing other important sulfur-based functional groups. A key transformation is its conversion to the corresponding sulfonyl fluoride (B91410), 4-(pentyloxy)benzenesulfonyl fluoride. This is typically achieved through a halide exchange reaction using a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF), often in the presence of a phase-transfer catalyst. Sulfonyl fluorides are gaining prominence as covalent inhibitors in chemical biology due to their distinct reactivity profile compared to sulfonyl chlorides.
Furthermore, the sulfonyl chloride can serve as a precursor for the synthesis of sulfones through Friedel-Crafts type reactions with aromatic compounds or via radical-mediated processes. It can also be reduced to form sulfinates or thiols, although these transformations are less common and require specific reducing agents.
Synthetic Applications in Target-Oriented Synthesis
In target-oriented synthesis, this compound is employed not just to build diversity but to install a specific, functionally important moiety into a molecule of interest.
The primary reaction for this purpose is sulfonylation, where the 4-(pentyloxy)benzenesulfonyl group is attached to a heteroatom, most commonly nitrogen, but also oxygen or carbon. This group can be introduced to impart desired physicochemical properties, such as improved biological activity or optimized pharmacokinetics. For example, the sulfonylation of nitrogen-containing heterocycles (e.g., indoles, imidazoles, pyrazoles) is a common strategy in drug design.
The reaction conditions for sulfonylation are generally mild and tolerant of various functional groups, making it a reliable method for late-stage functionalization in a complex synthesis. The choice of base and solvent is critical to achieving high yields, especially with less nucleophilic substrates.
The compound is also amenable to use in more sophisticated reaction sequences, such as cascade and multicomponent reactions (MCRs). These reactions allow for the rapid assembly of complex products from simple starting materials in a single synthetic operation, increasing efficiency and reducing waste.
A relevant example is the three-component reaction between an amine, an aldehyde, and a sulfonyl chloride to generate α-amino sulfonamides. In a potential application, this compound could be combined with a primary amine and an aldehyde. The initial formation of an imine from the amine and aldehyde would be followed by the nucleophilic addition of the sulfonyl chloride (potentially as a sulfinate after in-situ reduction or rearrangement), leading to a highly functionalized product in one pot. Such strategies significantly enhance molecular complexity and are powerful tools in modern synthetic chemistry.
Advanced Spectroscopic Investigations for Mechanistic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for In-depth Structural Characterization
NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
The ¹H and ¹³C NMR spectra of 4-(pentyloxy)benzene-1-sulfonyl chloride are predicted to show characteristic signals corresponding to the pentyloxy chain and the substituted benzene (B151609) ring. The aromatic region in the ¹H NMR spectrum is expected to exhibit a complex splitting pattern, typical of a para-substituted benzene ring with substituents of differing electronic nature, likely forming an AA'BB' system. The protons of the pentyloxy group would appear as distinct multiplets in the aliphatic region of the spectrum.
Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential for definitive assignment. A COSY spectrum would reveal the coupling relationships between adjacent protons within the pentyl chain, while an HSQC spectrum would correlate each proton with its directly attached carbon atom. Further analysis using HMBC (Heteronuclear Multiple Bond Correlation) would elucidate long-range (2-3 bond) C-H correlations, confirming the connectivity between the pentyloxy group and the benzene ring, and between the benzene ring and the sulfonyl chloride moiety.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: Specific experimental values are not available in the cited literature; these are predicted ranges based on analogous structures.)
| Atom Type | Technique | Predicted Chemical Shift (ppm) | Expected Multiplicity |
| Aromatic Protons (ortho to -SO₂Cl) | ¹H NMR | ~ 7.9 - 8.1 | Doublet (d) |
| Aromatic Protons (ortho to -OC₅H₁₁) | ¹H NMR | ~ 7.0 - 7.2 | Doublet (d) |
| Methylene Protons (-OCH₂-) | ¹H NMR | ~ 4.0 - 4.2 | Triplet (t) |
| Methylene Protons (-OCH₂CH₂-) | ¹H NMR | ~ 1.8 - 1.9 | Multiplet (m) |
| Methylene Protons (-CH₂CH₂CH₂-) | ¹H NMR | ~ 1.4 - 1.5 | Multiplet (m) |
| Methylene Protons (-CH₂CH₃) | ¹H NMR | ~ 1.3 - 1.4 | Multiplet (m) |
| Methyl Protons (-CH₃) | ¹H NMR | ~ 0.9 - 1.0 | Triplet (t) |
| Carbon (C-SO₂Cl) | ¹³C NMR | ~ 145 - 150 | Singlet |
| Carbon (C-O) | ¹³C NMR | ~ 163 - 165 | Singlet |
| Aromatic Carbons (ortho to -SO₂Cl) | ¹³C NMR | ~ 129 - 131 | Singlet |
| Aromatic Carbons (ortho to -OC₅H₁₁) | ¹³C NMR | ~ 115 - 117 | Singlet |
| Methylene Carbon (-OCH₂-) | ¹³C NMR | ~ 68 - 70 | Singlet |
| Methylene Carbon (-OCH₂CH₂-) | ¹³C NMR | ~ 28 - 30 | Singlet |
| Methylene Carbon (-CH₂CH₂CH₂-) | ¹³C NMR | ~ 27 - 29 | Singlet |
| Methylene Carbon (-CH₂CH₃) | ¹³C NMR | ~ 22 - 24 | Singlet |
| Methyl Carbon (-CH₃) | ¹³C NMR | ~ 14 - 15 | Singlet |
The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei. For this compound, the electron-withdrawing sulfonyl chloride group (-SO₂Cl) and the electron-donating pentyloxy group (-OC₅H₁₁) exert opposing effects on the electron density of the benzene ring. The -SO₂Cl group deshields the aromatic protons and carbons, shifting their signals to a higher frequency (downfield). Conversely, the -OC₅H₁₁ group shields the aromatic nuclei, particularly at the ortho and para positions, causing an upfield shift. This electronic push-pull system leads to a significant polarization of the aromatic ring, which is reflected in the distinct chemical shifts of the aromatic protons and carbons. Computational studies on similar molecules, such as p-bromobenzene sulfonyl chloride, have shown that such substitutions significantly influence the stability and charge delocalization within the molecule. nih.gov
In-situ NMR spectroscopy is a powerful technique for monitoring chemical reactions in real-time, providing mechanistic insights and allowing for the detection of transient intermediates. researchgate.net Techniques like FlowNMR can be used to follow the progress of reactions involving this compound, for instance, in its reaction with nucleophiles to form sulfonamides or sulfonate esters. researchgate.net By acquiring spectra at regular intervals directly from the reaction mixture, it is possible to track the consumption of the starting material and the formation of products, as well as to identify any short-lived intermediate species, such as a potential sulfene (B1252967) intermediate under basic conditions. mdpi.com This methodology has been successfully applied to understand decomposition pathways and reaction mechanisms in a variety of chemical systems. nih.govcam.ac.uk
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups. epequip.com For this compound, FT-IR and Raman spectra would provide clear evidence for its key structural features. The most prominent bands would be the strong, characteristic asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O). nih.govsemanticscholar.org Other key vibrations include the C-O-C stretching of the ether linkage, C-H stretching of the aromatic and aliphatic parts, and the S-Cl stretching mode. Comparing experimental spectra with quantum chemical calculations can yield a detailed assignment of all fundamental vibrational modes. nih.govsemanticscholar.org
Table 2: Characteristic Vibrational Frequencies for this compound (Assignments based on data from analogous sulfonyl chloride compounds nih.govsemanticscholar.orgresearchgate.net)
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | FT-IR / Raman | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | FT-IR / Raman | 3000 - 2850 | Medium-Strong |
| S=O Asymmetric Stretch | FT-IR / Raman | 1370 - 1385 | Strong |
| S=O Symmetric Stretch | FT-IR / Raman | 1170 - 1190 | Strong |
| Aromatic C=C Stretch | FT-IR / Raman | 1600 - 1450 | Medium |
| C-O-C Asymmetric Stretch | FT-IR / Raman | 1240 - 1260 | Strong |
| C-S Stretch | FT-IR / Raman | 700 - 800 | Medium |
| S-Cl Stretch | FT-IR / Raman | 550 - 650 | Medium |
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects
UV-Visible spectroscopy measures the electronic transitions within a molecule, typically the π → π* and n → π* transitions of chromophores. The benzene ring in this compound acts as the primary chromophore. The pentyloxy group, an auxochrome, is expected to cause a bathochromic (red) shift of the π → π* absorption bands of the benzene ring due to its electron-donating resonance effect. In contrast, the sulfonyl chloride group may have a more complex influence. Studies on related compounds like p-bromobenzene sulfonyl chloride confirm that such substitutions facilitate charge transfer within the molecule, which can be observed in the UV-Vis spectrum. nih.gov The spectrum would likely show characteristic absorption maxima corresponding to the electronic transitions within the conjugated π-system of the substituted aromatic ring.
Mass Spectrometry for High-Resolution Mass Determination and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The calculated exact mass of the most abundant isotope of this compound (C₁₁H₁₅³⁵ClO₃S) is 278.0430.
Electron ionization mass spectrometry (EI-MS) would induce fragmentation of the molecule, providing valuable structural information. The fragmentation pathway can be predicted based on the stability of the resulting ions. Key fragmentation steps would likely include:
Loss of a chlorine radical (•Cl) to form a sulfonyl cation.
Loss of sulfur dioxide (SO₂) from the molecular ion or subsequent fragments.
Cleavage of the pentyloxy group, either through alpha-cleavage next to the oxygen or through the loss of the entire pentyl group as a radical or alkene.
Fragmentation of the pentyl chain itself, leading to a series of smaller alkyl fragments.
Analysis of the mass spectrum of related compounds, such as p-toluenesulfonyl chloride, helps in predicting these patterns. nist.gov
Table 3: Predicted Major Fragments in the Mass Spectrum of this compound
| Fragment Structure | Proposed Fragmentation Pathway | m/z (for ³⁵Cl, ³²S) |
| [C₁₁H₁₅O₃SCl]⁺• | Molecular Ion | 278 |
| [C₁₁H₁₅O₃S]⁺ | Loss of •Cl | 243 |
| [C₁₁H₁₅O]⁺ | Loss of •SO₂Cl | 175 |
| [C₆H₄O₃SCl]⁺• | Loss of C₅H₁₁• | 207 |
| [C₆H₅O₃S]⁺ | Loss of C₅H₁₀ and •Cl | 173 |
| [C₆H₅O]⁺ | Loss of C₅H₁₀ and SO₂ | 93 |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediate Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, stands as a powerful and direct technique for the detection and characterization of transient radical intermediates that may be formed during chemical reactions involving this compound. This non-destructive method is uniquely sensitive to species possessing one or more unpaired electrons, such as free radicals, providing invaluable insights into reaction mechanisms that proceed via single-electron transfer pathways. The generation of a sulfonyl radical from this compound, for instance, through photolytic, thermolytic, or chemical means, can be monitored and characterized using EPR spectroscopy.
In a typical EPR experiment involving this compound, the compound would be subjected to conditions known to induce radical formation, such as UV irradiation or reaction with a known radical initiator, directly within the EPR spectrometer's resonant cavity. The resulting EPR spectrum can confirm the presence of radical species and provide detailed information about their electronic structure and environment.
Detailed Research Findings
While specific EPR studies on this compound are not extensively documented in publicly available literature, the principles of EPR spectroscopy can be applied to predict and interpret the potential radical intermediates. The primary radical species anticipated from the homolytic cleavage of the sulfur-chlorine bond is the 4-(pentyloxy)benzenesulfonyl radical.
The key parameters obtained from an EPR spectrum are the g-factor and the hyperfine coupling constants (A). The g-factor is a dimensionless quantity that is characteristic of the radical's electronic environment. For sulfur-centered radicals, the g-value often deviates significantly from that of a free electron (g ≈ 2.0023) due to the large spin-orbit coupling of the sulfur atom. This deviation provides a diagnostic marker for the presence of a sulfonyl radical.
Hyperfine coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei (e.g., ¹H, ¹³C, ³³S). The resulting splitting pattern and coupling constants in the EPR spectrum reveal information about the identity and proximity of these nuclei to the unpaired electron, effectively mapping the electron's delocalization across the radical's structure.
For the hypothetical 4-(pentyloxy)benzenesulfonyl radical, one would expect to observe hyperfine couplings to the protons on the benzene ring. The magnitude of these couplings would depend on the spin density distribution in the aromatic ring. Additionally, isotopic labeling studies, for instance, using ³³S (I = 3/2), could provide definitive evidence for the localization of the unpaired electron on the sulfur atom, although this would require the synthesis of an isotopically enriched precursor.
To enhance the detection of short-lived radical intermediates, spin trapping techniques are often employed. acs.org In this approach, a "spin trap" molecule reacts with the transient radical to form a more stable, persistent radical adduct that can be more easily detected and characterized by EPR. researchgate.netresearchgate.net For instance, a nitrone or a nitroso compound could be used to trap the 4-(pentyloxy)benzenesulfonyl radical, yielding a nitroxide radical with a characteristic EPR spectrum.
The following table summarizes hypothetical EPR parameters for the 4-(pentyloxy)benzenesulfonyl radical, based on typical values for related sulfonyl and sulfinyl radicals. researchgate.net
| Radical Species | Hypothetical g-factor | Hypothetical Hyperfine Coupling Constants (A) / G |
| 4-(Pentyloxy)benzenesulfonyl Radical | giso ≈ 2.005 | a(ortho-H) ≈ 1-2 Ga(meta-H) ≈ 0.5-1 Ga(³³S) ≈ 80-100 G |
| Spin Adduct (e.g., with DMPO) | giso ≈ 2.006 | aN ≈ 12-15 GaH ≈ 7-10 G |
Note: These values are illustrative and would need to be determined experimentally.
The analysis of the EPR spectrum, including the g-factor and hyperfine coupling constants, allows for the unambiguous identification of the radical intermediate and provides a deeper understanding of the mechanistic pathways involved in reactions of this compound.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-(Pentyloxy)benzene-1-sulfonyl chloride in laboratory settings?
- Methodological Answer : A common approach involves sulfonation of 4-(pentyloxy)benzene derivatives using chlorosulfonic acid under controlled conditions. The reaction typically proceeds at 0–5°C to minimize side reactions. Post-synthesis, the product is purified via recrystallization or column chromatography. Characterization via -NMR and IR spectroscopy confirms the sulfonyl chloride group formation .
Q. How should researchers characterize the purity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC to assess purity (>95% is typical for research-grade material).
- -NMR and -NMR to verify structural integrity.
- Elemental Analysis (EA) to confirm molecular composition (C, H, S, Cl).
- FT-IR to identify characteristic S=O stretches (~1370 cm) and S-Cl bonds (~580 cm) .
Q. What are the optimal storage conditions to maintain the stability of this compound?
- Methodological Answer : Store in a desiccator at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis. Use amber glass vials to avoid photodegradation. Shelf life is typically 6–12 months under these conditions .
Advanced Research Questions
Q. What experimental strategies can mitigate hydrolysis of this compound during reactions?
- Methodological Answer :
- Conduct reactions under anhydrous conditions using dried solvents (e.g., molecular sieves).
- Employ a Schlenk line or glovebox to exclude moisture.
- Add stabilizing agents like triethylamine to scavenge HCl byproducts.
- Monitor reaction progress in real-time via inline FT-IR to detect premature hydrolysis .
Q. How does the alkoxy chain length (e.g., pentyloxy vs. octyloxy) influence the reactivity of substituted benzenesulfonyl chlorides?
- Methodological Answer : Longer alkoxy chains (e.g., octyloxy) increase steric hindrance, reducing nucleophilic attack rates. For 4-(pentyloxy) derivatives, the balance between solubility (enhanced by the pentyl group) and reactivity favors efficient sulfonylation in polar aprotic solvents like dichloromethane. Comparative kinetic studies using UV-Vis spectroscopy can quantify these effects .
Q. What analytical approaches resolve contradictions in sulfonylation reaction yields when using this compound?
- Methodological Answer :
- Perform Design of Experiments (DoE) to optimize variables (temperature, stoichiometry, solvent).
- Use LC-MS to identify byproducts (e.g., hydrolyzed sulfonic acids).
- Employ computational modeling (DFT) to predict reaction pathways and transition states.
- Cross-validate results with analogous compounds like 4-(trifluoromethyl)benzenesulfonyl chloride to isolate chain-length effects .
Q. How can computational chemistry predict the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilicity of the sulfur atom and charge distribution. Solvent effects are simulated using the Conductor-like Polarizable Continuum Model (CPCM). These models predict regioselectivity in reactions with amines or alcohols, validated experimentally via -NMR .
Safety and Compliance
Q. What are the key safety considerations when handling this compound in the laboratory?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
